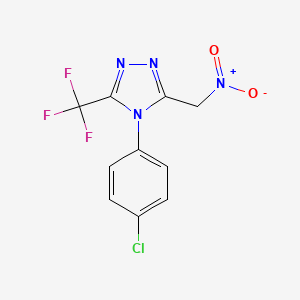

4-(4-氯苯基)-3-(硝基甲基)-5-(三氟甲基)-4H-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

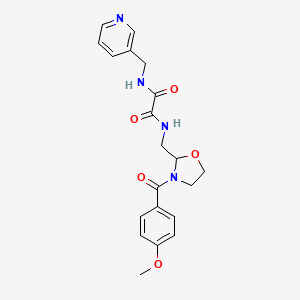

The compound "4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole" is a derivative of the 1,2,4-triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. This particular compound is not directly discussed in the provided papers, but its structural relatives are extensively studied due to their interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the reaction of various organic intermediates. For instance, the synthesis of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole derivatives was achieved by treating 4-amino-3-(4-chlorophenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole with selected aldehydes, followed by reduction with NaBH4 to afford the corresponding arylmethylamino derivatives . This method demonstrates the versatility of the 1,2,4-triazole core in undergoing various chemical transformations to yield a wide range of substituted compounds.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often determined using X-ray diffraction techniques, and the geometry is optimized using computational methods such as density functional theory (DFT) . The triazole ring can exhibit different dihedral angles with attached phenyl rings, influencing the overall molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking .

Chemical Reactions Analysis

1,2,4-Triazole derivatives exhibit a range of chemical reactivities depending on their substitution pattern. For example, N-chloro-1,2,3-triazoles react with nucleophiles like KCN and KF due to the presence of a highly polarized N—Cl bond . The reactivity of these compounds can be further explored using conceptual DFT to predict global reactivity descriptors and local nucleophilic/electrophilic sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are closely related to their molecular structure. The presence of various substituents such as chlorophenyl, polyfluoroalkyl, and nitro groups can significantly affect properties like solubility, melting point, and stability. The intermolecular interactions within the crystal structures, such as hydrogen bonding and van der Waals forces, also play a crucial role in determining the compound's physical state and reactivity .

科学研究应用

缓蚀

4H-1,2,4-三唑衍生物,包括那些含有氯苯基基团的衍生物,已被研究其作为缓蚀剂的潜力。研究表明,此类化合物可以有效保护金属(如酸性环境中的低碳钢),例如盐酸溶液。这些缓蚀剂的有效性受分子中取代基的性质和类型的影响,一些衍生物表现出高达 99.6% 的抑制效率。这些化合物遵循 Langmuir 等温线模型吸附到金属表面,这表明有很强的吸附过程 (Bentiss 等人,2007)。

抗氧化和抗菌特性

一些 4H-1,2,4-三唑的衍生物,特别是那些带有氯苯基基团的衍生物,已被合成并评估其抗氧化和抗菌活性。这些研究发现,某些衍生物表现出显着的活性,暗示它们在药物应用中的潜力 (Bekircan 等人,2008)。

结构和光谱分析

各种 4H-1,2,4-三唑衍生物(包括那些含有氯苯基成分的衍生物)的结构和光谱特征已得到广泛研究。X 射线衍射、核磁共振和红外光谱等技术已被用于分析它们的分子结构,提供了对该化合物的性质和潜在应用的见解 (Şahin 等人,2014)。

新衍生物的合成和表征

该领域的研究所包括从 4H-1,2,4-三唑及其衍生物合成的新型杂环化合物。这些研究的重点是创建具有潜在生物活性的新化合物,例如酶抑制剂,这可能与医学和生物化学研究相关 (Bekircan 等人,2015)。

在光稳定性研究中的应用

由杂环化合物(包括 4H-1,2,4-三唑衍生物)形成的新型金属配合物已被合成并检查其光稳定性。这些研究对于材料科学具有重要意义,特别是在增强暴露于光线下的聚合物的耐用性和寿命方面 (Al-khazraji 和 Al Hassani,2020)。

互变异构研究

三唑衍生物的互变异构现象(化合物可以以多种形式存在的化学现象)一直是研究的主题。了解互变异构对于理解这些化合物在各个领域的化学行为和潜在应用至关重要 (Kubota 和 Uda,1975)。

属性

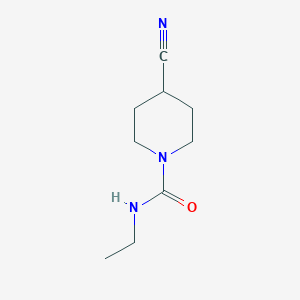

IUPAC Name |

4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N4O2/c11-6-1-3-7(4-2-6)18-8(5-17(19)20)15-16-9(18)10(12,13)14/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDUULYYRVLXMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=C2C(F)(F)F)C[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone](/img/structure/B3006002.png)

![ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B3006006.png)

![Ethyl 3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3006012.png)

![3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3006014.png)

![4-(dipropylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3006022.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3006023.png)